molecular formula C10H12N2O2 B6246480 3-phenoxyazetidine-1-carboxamide CAS No. 132923-96-7

3-phenoxyazetidine-1-carboxamide

Cat. No.: B6246480
CAS No.: 132923-96-7
M. Wt: 192.2
InChI Key:
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Description

3-Phenoxyazetidine-1-carboxamide is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a phenoxy group attached to the azetidine ring and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxyazetidine-1-carboxamide typically involves the following steps:

  • Formation of 3-phenoxyazetidine: : This can be achieved through the reaction of phenoxyacetic acid with azetidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the azetidine ring.

  • Conversion to this compound: : The intermediate 3-phenoxyazetidine is then reacted with a carboxylating agent such as phosgene or carbonyldiimidazole to introduce the carboxamide group. This step is typically performed under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxyazetidine-1-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : The phenoxy group can be oxidized to form phenoxy radicals or quinone derivatives under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

  • Substitution: : The azetidine ring can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, borane, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Quinone derivatives and phenoxy radicals.

    Reduction: Corresponding amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-Phenoxyazetidine-1-carboxamide has found applications in several areas of scientific research:

  • Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

  • Medicine: : Research has explored its potential as a drug candidate for various diseases due to its ability to interact with specific biological targets.

  • Industry: : It is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-phenoxyazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues in the target protein. This dual interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylazetidine-1-carboxamide: Similar structure but with a phenyl group instead of a phenoxy group.

    3-Methoxyazetidine-1-carboxamide: Contains a methoxy group instead of a phenoxy group.

    3-Chloroazetidine-1-carboxamide: Features a chloro group in place of the phenoxy group.

Uniqueness

3-Phenoxyazetidine-1-carboxamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. The phenoxy group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a valuable scaffold for drug design and development.

Properties

CAS No.

132923-96-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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